(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Chiral purity Enantiomeric excess Analytical control

(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (CAS: 1012341-50-2) is a chiral Boc-protected amino acid derivative. It serves as the penultimate advanced intermediate in the industrial synthesis of sacubitril , the neprilysin inhibitor component of the blockbuster heart failure drug Entresto® (sacubitril/valsartan, LCZ696).

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 1012341-50-2
Cat. No. B591595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
CAS1012341-50-2
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1
InChIKeyYNELJETWNMPEEH-UZLBHIALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1012341-50-2: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid – A Critical Chiral Intermediate for Sacubitril (LCZ696) Synthesis


(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (CAS: 1012341-50-2) is a chiral Boc-protected amino acid derivative [1]. It serves as the penultimate advanced intermediate in the industrial synthesis of sacubitril [2], the neprilysin inhibitor component of the blockbuster heart failure drug Entresto® (sacubitril/valsartan, LCZ696) [3]. The compound's defining features are its fully established (2R,4S) stereochemistry, the presence of a biphenyl pharmacophore, and the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine .

Procurement Risk for 1012341-50-2: Why a Generic Boc-Amino Acid Cannot Substitute for a Validated Sacubitril Intermediate


Substituting CAS 1012341-50-2 with a generic Boc-protected amino acid or a close structural analog is not feasible due to three critical procurement risks: (1) Stereochemical fidelity—the compound's (2R,4S) configuration is essential for downstream enantio- and diastereoselective transformations; generic material lacking stringent chiral purity control introduces isomeric impurities that propagate to the final API, potentially causing batch failure [1]. (2) Impurity profile—alternative intermediates, such as the ethyl ester (CAS 149709-60-4) [2], require additional hydrolysis and purification steps, altering impurity profiles and increasing analytical burden [3]. (3) Process fit—the Boc group in this specific intermediate is optimized for the final deprotection step to yield sacubitril; using a different protecting group or an unprotected analog necessitates complete re-validation of the synthetic route [4].

Technical Evidence for 1012341-50-2: Quantitative Differentiation from Key Analogs and Synthetic Alternatives


Purity and Chiral Specification: 1012341-50-2 vs. Generic Ethyl Ester Analog (CAS 149709-60-4)

In sacubitril synthesis, the (2R,4S) stereochemistry of CAS 1012341-50-2 must be strictly maintained. Industry standards for this intermediate specify a chemical purity of 99% and an enantiomeric excess (ee) of 99% [1]. In contrast, the closely related ethyl ester analog (CAS 149709-60-4) introduces an additional stereochemical center and is typically supplied as an impurity reference standard without a guaranteed ee specification [2]. Using the ester analog would require a separate hydrolysis step to yield the free acid, which not only reduces overall yield but also creates a new impurity profile that must be validated for ANDA submissions [3].

Chiral purity Enantiomeric excess Analytical control

Synthetic Efficiency: Optimized Boc-Protected Intermediate vs. Early-Stage Alternative

The industrial preparation of 1012341-50-2 is a two-step sequence: oximation of (R)-2-methyl-4-oxo-5-(4-biphenyl)valeric acid proceeds with a 98% yield [1], followed by an asymmetric hydrogenation using [RuCl(p-cymene)(R)-BINAP]Cl under 4.0 MPa H₂ at 40°C [1]. This route is optimized for high diastereoselectivity and yield. In comparison, alternative synthetic routes to advanced sacubitril intermediates, such as those described in patent US2025051270A1 [2], may start from expensive D-tyrosine or use corrosive trifluoromethanesulfonic anhydride, which presents significant scale-up and safety challenges [2]. The route to 1012341-50-2 avoids these hazardous reagents, offering a more robust and scalable process.

Synthetic route efficiency Process chemistry Atom economy

Analytical and Regulatory Fit: 1012341-50-2 as a Designated Impurity Standard

CAS 1012341-50-2 is officially designated as 'Sacubitril Impurity 8' and is a critical reference standard for ANDA submissions and commercial production quality control (QC) [1]. Its use is mandated for analytical method development and validation (AMV) of sacubitril APIs [1]. A close analog, such as the N-Boc aminoalcohol (CAS 1426129-50-1) [2], serves as a key intermediate in the primary synthetic route but is not a registered impurity standard. The availability of 1012341-50-2 as a certified reference material from vendors like CATO (under ISO17034) [3] provides a direct, traceable standard for impurity profiling, which is essential for regulatory approval. Using an unregistered analog would not satisfy this regulatory requirement.

Analytical method validation Quality control Regulatory compliance

Supply Chain Maturity: 1012341-50-2 vs. Less Common Boc-Protected Analogs

CAS 1012341-50-2 is a mature intermediate with multiple established manufacturers in China, including Shanghai Baiji Pharma and Taizhou Baolong Chemical, with the latter having achieved large-scale production [1]. This maturity translates to competitive pricing: the compound is available for $38 for 5g and $290 for 100g (purity 99.98%) from a major research supplier . In contrast, less common Boc-protected analogs or alternative intermediates may only be available from a limited number of suppliers or on a custom synthesis basis, introducing lead time and cost uncertainty. The established supply chain for 1012341-50-2 ensures consistent quality, shorter lead times, and predictable pricing.

Supply chain robustness Commercial availability Cost-efficiency

Optimal Use Cases for 1012341-50-2 Based on Verified Technical Performance


Pilot-Scale Sacubitril Synthesis Requiring High Diastereoselectivity

Research groups and CDMOs scaling up sacubitril production should prioritize 1012341-50-2 as the penultimate intermediate. The documented 98% yield in the oximation step [1] and the use of a robust Ru-BINAP hydrogenation catalyst under mild conditions (4.0 MPa H₂, 40°C) [1] ensure high diastereoselectivity and a reproducible process. This contrasts with alternative routes using hazardous reagents like trifluoromethanesulfonic anhydride, which pose significant safety and scalability risks [2].

Quality Control and ANDA Filing for Sacubitril Generics

For analytical development and quality control laboratories, 1012341-50-2 is indispensable as the certified 'Sacubitril Impurity 8' reference standard [1]. Its use is explicitly required for method validation (AMV) and routine QC testing in Abbreviated New Drug Applications (ANDAs) [1]. Procuring a batch with a Certificate of Analysis confirming ≥99% purity and 99% ee [2] provides the traceability and reliability needed for regulatory submissions.

Cost-Conscious Research & Development and Early Feasibility Studies

Academic labs and biotech startups investigating NEP inhibitors or related γ-amino-δ-biphenyl-α-methylalkanoic acid scaffolds can leverage the mature supply chain for 1012341-50-2. Its availability at competitive prices (e.g., $38 for 5g from a major research supplier [1]) allows for cost-effective exploration of structure-activity relationships (SAR) and process feasibility without committing to expensive, low-volume custom synthesis of novel analogs [2].

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